![molecular formula C18H26FN3O3 B14599307 1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid CAS No. 58831-03-1](/img/structure/B14599307.png)
1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Fluorophenyl)nonyl]imidazole;nitric acid is a compound that combines the structural features of an imidazole ring with a fluorophenyl group and a nonyl chain. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the imidazole ring, a common motif in many biologically active molecules, and the fluorophenyl group, known for its electron-withdrawing properties, make this compound a valuable subject for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Fluorophenyl)nonyl]imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through various methods, including the Van Leusen imidazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes and amines.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.
Attachment of the Nonyl Chain: The nonyl chain can be attached through a Friedel-Crafts alkylation reaction, where a nonyl halide reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 1-[2-(4-Fluorophenyl)nonyl]imidazole may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Fluorophenyl)nonyl]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, alkyl halides
Major Products Formed
Oxidation: Imidazole N-oxides
Reduction: Reduced imidazole derivatives
Substitution: Substituted fluorophenyl derivatives
Applications De Recherche Scientifique
1-[2-(4-Fluorophenyl)nonyl]imidazole has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-[2-(4-Fluorophenyl)nonyl]imidazole involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity through hydrophobic interactions and electron-withdrawing effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Fluorophenyl)imidazole: Shares the imidazole ring and fluorophenyl group but lacks the nonyl chain.
4-(4-Fluorophenyl)-1H-imidazole: Similar structure but with different substitution patterns on the imidazole ring.
1-(2,4-Difluorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-5-amine: Contains a pyrazole ring instead of an imidazole ring.
Uniqueness
1-[2-(4-Fluorophenyl)nonyl]imidazole is unique due to the combination of the imidazole ring, fluorophenyl group, and nonyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
58831-03-1 |
|---|---|
Formule moléculaire |
C18H26FN3O3 |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-[2-(4-fluorophenyl)nonyl]imidazole;nitric acid |
InChI |
InChI=1S/C18H25FN2.HNO3/c1-2-3-4-5-6-7-17(14-21-13-12-20-15-21)16-8-10-18(19)11-9-16;2-1(3)4/h8-13,15,17H,2-7,14H2,1H3;(H,2,3,4) |
Clé InChI |
LJNBWJRWJDMRHN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CN1C=CN=C1)C2=CC=C(C=C2)F.[N+](=O)(O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


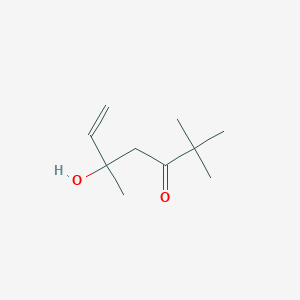

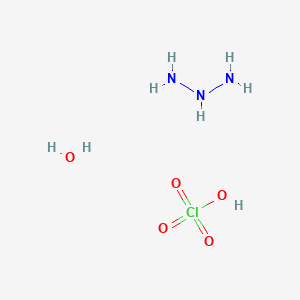
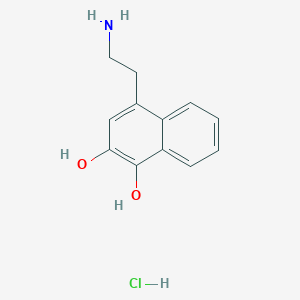


![1,3,3-Trimethyl-5-methylidenebicyclo[4.1.0]heptane](/img/structure/B14599263.png)
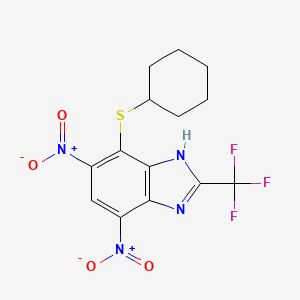
![(4H-Furo[3,2-b]indol-2-yl)(piperidin-1-yl)methanone](/img/structure/B14599268.png)

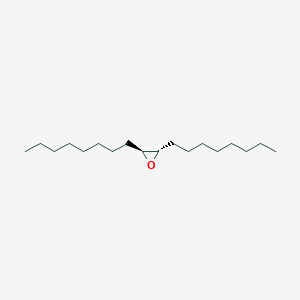
![1-(3-Nitrophenyl)-3a,4,5,9b-tetrahydronaphtho[1,2-d][1,2]oxazole](/img/structure/B14599286.png)

![2-Methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B14599294.png)
